2-Methoxyethyl 4-methylbenzenesulfonate

説明

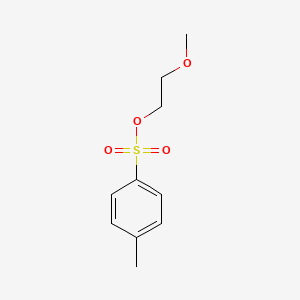

Structure

3D Structure

特性

IUPAC Name |

2-methoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJJSAQSRHKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58320-73-3 | |

| Record name | Polyethylene glycol monomethyl ether tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58320-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00884963 | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-10-8, 58320-73-3 | |

| Record name | 2-Methoxyethyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58320-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate

CAS Number: 17178-10-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 2-Methoxyethyl 4-methylbenzenesulfonate. This versatile reagent, also known as 2-methoxyethyl tosylate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound is a stable and effective alkylating agent. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value | Source |

| CAS Number | 17178-10-8 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₄O₄S | [1][6] |

| Molecular Weight | 230.28 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 10 °C | [2] |

| Boiling Point | 141 °C | [2] |

| Purity | Typically >98% | [1] |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the tosyl group, the methyl group on the benzene ring, and the protons of the methoxyethyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzene ring, the methyl group, the sulfonate group, and the methoxyethyl chain.

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the S=O stretching of the sulfonate group, as well as C-O and C-H stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the tosyl and methoxyethyl moieties.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the esterification of 2-methoxyethanol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of a Related Compound, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate

This protocol for a structurally related compound illustrates the general methodology.[8]

Materials:

-

Tri(ethylene glycol) monomethyl ether

-

p-Toluenesulfonyl chloride

-

Sodium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Methylene chloride

-

Dilute HCl

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve sodium hydroxide (3.65 g, 91.3 mmol) and tri(ethyleneglycol) monomethyl ether (10.0 g, 60.9 mmol) in a mixture of THF (140 mL) and water (20 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (12.76 g, 67.0 mmol) in THF (20 mL).

-

Stir the solution at 0 °C for 3 hours.

-

Pour the reaction mixture into ice water (50 mL).

-

Extract the mixture several times with methylene chloride.

-

Wash the combined organic layers with dilute HCl and brine, then dry over MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield the product as a colorless oil.

Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules due to its ability to introduce the 2-methoxyethyl group into target structures. This modification can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Role as an Alkylating Agent

The tosylate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed to alkylate various nucleophiles, such as amines, phenols, and thiols, which are common functional groups in pharmaceutical scaffolds.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are fundamental to medicinal chemistry.[9] this compound is employed in the alkylation of nitrogen-containing heterocycles to produce derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of benzimidazole derivatives investigated as antihistamine agents.[4]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[10][11][12] The introduction of specific alkyl groups can modulate the binding affinity and selectivity of these inhibitors. While direct synthesis of kinase inhibitors using this specific reagent is not widely documented, its utility in modifying heterocyclic cores common in kinase inhibitors is a logical application.

Potential in Antiviral and Anticancer Drug Synthesis

The structural motifs introduced by this compound are present in various antiviral and anticancer agents.[13][14][15][16] Its role as a synthetic intermediate allows for the structural diversification of lead compounds in the development of new therapies. For example, benzenesulfonate derivatives have shown anticancer activity.[13]

Application workflow in drug discovery.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and development. Its utility as an alkylating agent for the introduction of the 2-methoxyethyl moiety allows for the synthesis and modification of a wide range of bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 17178-10-8 [smolecule.com]

- 3. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate at Affordable Price, Molecular Formula C11H16O4S [nigamfinechem.co.in]

- 4. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [oakwoodchemical.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. A chemical genetic method for generating bivalent inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinases Home [pubs.rsc.org]

- 13. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and the biological evaluation of 2-benzenesulfonylalkyl-5-substituted-sulfanyl-[1,3,4]-oxadiazoles as potential anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP0274025A2 - Novel antiviral agents - Google Patents [patents.google.com]

- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate

This guide provides a comprehensive overview of 2-Methoxyethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis and drug development. It details the compound's physicochemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for researchers and scientists.

Physicochemical Properties

This compound is a sulfonate ester with the chemical formula C10H14O4S.[1] Its molecular weight is 230.28 g/mol . This compound is also known by its CAS Number: 17178-10-8.[1]

A summary of its key quantitative data is presented below:

| Property | Value | Reference |

| Molecular Formula | C10H14O4S | [1] |

| Molecular Weight | 230.28 g/mol | |

| CAS Number | 17178-10-8 | [1] |

Synthesis and Reactions

The synthesis of this compound typically involves the reaction of 2-methoxyethanol with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of tosylates.

A general workflow for its synthesis is illustrated below:

Experimental Protocols

General Procedure for the Synthesis of this compound:

-

To a stirred solution of 2-methoxyethanol (1.0 equivalent) and a suitable base, such as pyridine or triethylamine (1.2 equivalents), in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 4-methylbenzenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonate ester group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility stems from the tosyl group, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of the 2-methoxyethyl moiety into a wide range of molecules.

The following diagram illustrates the role of this compound as an intermediate in a generic drug synthesis pathway:

References

An In-depth Technical Guide to the Physical Properties of 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyethyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. The information is presented to support research, development, and quality control activities.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 2-Methoxyethyl p-toluenesulfonate, PTS-MC, 2-methoxy-ethano 4-methylbenzenesulfonate[1]

-

CAS Number: 17178-10-8[1]

Physical and Chemical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 230.28 g/mol | [1][2] |

| Appearance | Colorless to pale yellow, clear liquid | [1][3][4] |

| Melting Point | 10 °C | [1][2] |

| Boiling Point | 141 °C at 0.2 mmHg | [1] |

| Density | 1.21 g/cm³ | [1] |

| Refractive Index | 1.5100 - 1.5120 | [1] |

| Purity | ≥ 97.0% | [4] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key characterization and synthesis procedures.

3.1. Synthesis of this compound [1]

This protocol outlines a common method for the synthesis of this compound via the esterification of 2-methoxyethanol.

-

Materials: 2-methoxyethanol, p-toluenesulfonyl chloride, dichloromethane (CH₂Cl₂), 30% aqueous sodium hydroxide (NaOH) solution, tetra-n-butylammonium bromide (TBAB), anhydrous sodium sulfate (Na₂SO₄), distilled water.

-

Procedure:

-

Dissolve 2-methoxyethanol (0.10 mol) and a catalytic amount of TBAB in dichloromethane (50 mL) within a 250 mL round-bottom flask, accompanied by stirring.

-

Slowly add 15 mL of 30% aqueous sodium hydroxide solution to the mixture.

-

Cool the flask in an ice-water bath.

-

Add a solution of p-toluenesulfonyl chloride in dichloromethane (20 mL) dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice-water bath and continue stirring at room temperature for 24 hours.

-

After the reaction, transfer the mixture to a separatory funnel and wash with distilled water (3 x 30 mL) to remove water-soluble impurities.

-

Dry the separated organic layer with anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent (dichloromethane) using a rotary evaporator under reduced pressure to yield the final product.

-

3.2. Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical constants of the compound.

-

Melting Point:

-

A calibrated digital melting point apparatus is used. A small sample is packed into a capillary tube and heated at a controlled rate. The melting range is observed from the point of initial liquefaction to complete liquefaction. For substances like this compound with a low melting point, a cooled-stage apparatus may be required.

-

-

Boiling Point:

-

Boiling point is determined at reduced pressure (vacuum distillation) to prevent decomposition. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the precise pressure (e.g., 0.2 mmHg).[1]

-

-

Density:

-

A calibrated pycnometer or a digital density meter is used. The mass of a known volume of the substance is measured at a specific temperature. Density is calculated as mass divided by volume.

-

-

Refractive Index:

-

A calibrated Abbe refractometer is used. A drop of the liquid sample is placed on the prism, and the refractive index is read at a specified temperature (e.g., 20°C or 25°C) using a specific wavelength of light (typically the sodium D-line, 589 nm).

-

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyethyl 4-methylbenzenesulfonate, a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores the compound's primary application as a crucial reagent in the synthesis of the second-generation antihistamine, Bilastine. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical development and complex organic synthesis.

Chemical Structure and Properties

This compound, also known as 2-methoxyethyl tosylate, is an organic compound with the chemical formula C₁₀H₁₄O₄S. Its structure consists of a 2-methoxyethyl group linked to a toluenesulfonyl group. The tosylate group is an excellent leaving group, making this compound a versatile alkylating agent in nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄S |

| Molecular Weight | 230.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 344 °C (estimated) |

| Melting Point | 10 °C (estimated) |

| CAS Number | 17178-10-8 |

Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques. The key data are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Aromatic protons (ortho to SO₂) |

| 7.35 | d | 2H | Aromatic protons (meta to SO₂) |

| 4.15 | t | 2H | -O-CH₂-CH₂-O- |

| 3.65 | t | 2H | -O-CH₂-CH₂-O- |

| 3.35 | s | 3H | -O-CH₃ |

| 2.45 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Aromatic C-SO₂ |

| 133.0 | Aromatic C-CH₃ |

| 129.8 | Aromatic CH (meta to SO₂) |

| 127.9 | Aromatic CH (ortho to SO₂) |

| 70.5 | -O-CH₂-CH₂-O- |

| 69.0 | -O-CH₂-CH₂-O- |

| 68.5 | -O-CH₃ |

| 21.6 | Ar-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3050-2850 | C-H stretch (aromatic and aliphatic) |

| 1595, 1495 | C=C stretch (aromatic) |

| 1360, 1175 | S=O stretch (sulfonate) |

| 1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 231.06 | [M+H]⁺ |

| 253.04 | [M+Na]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-methoxyethanol and p-toluenesulfonyl chloride.

Materials:

-

2-Methoxyethanol (38 g, 0.5 mol)

-

Pyridine (120 mL)

-

p-Toluenesulfonyl chloride (95.3 g, 0.5 mol)

-

Methylene chloride

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 38 g of 2-methoxyethanol in 120 mL of pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add 95.3 g of p-toluenesulfonyl chloride portion-wise to the stirred solution over a period of 2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 20 hours.

-

Pour the reaction mixture into a beaker containing 200 mL of concentrated hydrochloric acid and 1 liter of ice.

-

Extract the aqueous mixture with methylene chloride (3 x 150 mL).

-

Combine the organic extracts and wash successively with water (2 x 100 mL) and saturated sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: Approximately 99 g (86% yield) of this compound as a yellow oil[1].

Application in Drug Development: Synthesis of Bilastine

This compound is a key intermediate in the synthesis of Bilastine, a non-sedating H1 antihistamine. It acts as an alkylating agent to introduce the 2-ethoxyethyl group onto a benzimidazole derivative.

Synthetic Pathway of Bilastine

The following diagram illustrates the key step in the synthesis of Bilastine involving 2-ethoxyethyl 4-methylbenzenesulfonate (a close analog, used here to demonstrate the reaction mechanism).

Caption: Alkylation step in Bilastine synthesis.

Experimental Protocol for Bilastine Precursor Synthesis

This protocol describes the N-alkylation of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol with 2-ethoxyethyl 4-methylbenzenesulfonate.

Materials:

-

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol (1.6 g, 5.1 mmol)

-

2-Ethoxyethyl 4-methylbenzenesulfonate (2.4 g, 9.7 mmol)

-

Potassium hydroxide (KOH) (0.71 g, 13 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Water

-

Methylene chloride

Procedure:

-

Dissolve 1.6 g of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol in 10 mL of DMF in a reaction flask.

-

Add 0.71 g of potassium hydroxide to the solution.

-

Add 2.4 g of 2-ethoxyethyl 4-methylbenzenesulfonate to the reaction mixture.

-

Heat the reaction mixture to 40-45°C and stir for 5-6 hours.

-

After the reaction is complete, add 15 mL of water to the mixture.

-

Extract the aqueous layer with methylene chloride (3 x 10 mL).

-

Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical industry. Its properties as an effective alkylating agent, owing to the good leaving group ability of the tosylate moiety, make it indispensable for the construction of complex molecules. The detailed protocols and spectroscopic data provided in this guide aim to facilitate its efficient use in research and development settings.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate, a versatile chemical intermediate. The document details the underlying chemical principles, experimental procedures, and quantitative data associated with its preparation.

Introduction

This compound, also known as 2-methoxyethyl tosylate, is an important organic compound frequently utilized as an alkylating agent in various synthetic processes. Its utility stems from the presence of the tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of the 2-methoxyethyl moiety into a diverse range of molecules, a critical step in the synthesis of more complex chemical structures, including pharmaceuticals and materials for agrochemical and material science applications.

The primary synthesis route for this compound is the esterification of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl). This reaction, commonly referred to as tosylation, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Synthesis Pathway

The synthesis of this compound involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. The overall reaction is a nucleophilic substitution where the oxygen atom of the alcohol attacks the sulfur atom of the sulfonyl chloride.

Below is a DOT script representation of the synthesis pathway.

Experimental Protocols

The following section provides detailed experimental methodologies for the synthesis of this compound.

Method 1: Synthesis using Pyridine as a Base [1]

-

Reaction Setup: A solution of 38 g of 2-methoxyethanol is prepared in 12 ml of pyridine.

-

Addition of Reagent: The solution is cooled to 0°C, and 95.3 g of p-toluenesulfonyl chloride is added portionwise over a period of two hours.

-

Reaction: The reaction mixture is stirred for 20 hours at 0°C.

-

Work-up: The mixture is then poured into a solution of 200 ml of concentrated hydrochloric acid and 1 liter of ice cubes.

-

Extraction: The product is extracted with methylene chloride.

-

Washing: The organic phase is washed successively with methylene chloride, water, and a saturated sodium chloride solution.

-

Drying and Isolation: The organic phase is dried over magnesium sulfate and the solvent is removed to yield the final product.

Method 2: Synthesis using Sodium Hydroxide in a THF/Water Mixture [2]

-

Reaction Setup: Sodium hydroxide (3.65 g) and tri(ethyleneglycol) monomethyl ether (10.0 g) are dissolved in a mixture of THF (140 mL) and water (20 mL).

-

Addition of Reagent: The solution is cooled in an ice bath, and a solution of p-toluenesulfonyl chloride (12.76 g) in THF (20 mL) is added slowly.

-

Reaction: The solution is stirred at 0°C for 3 hours.

-

Work-up: The reaction mixture is poured into ice water (50 mL).

-

Extraction: The mixture is extracted several times with methylene chloride.

-

Washing: The combined organic layer is washed with dilute HCl and brine.

-

Drying and Isolation: The organic layer is dried over MgSO4, and the solvent is removed under reduced pressure to afford the product.

Below is a DOT script representation of the experimental workflow.

Quantitative Data

The following table summarizes the quantitative data from the cited experimental protocols.

| Parameter | Method 1[1] | Method 2[2] |

| Starting Material 1 | 2-Methoxyethanol | Tri(ethyleneglycol) monomethyl ether |

| Amount of Starting Material 1 | 38 g | 10.0 g (60.9 mmol) |

| Starting Material 2 | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |

| Amount of Starting Material 2 | 95.3 g | 12.76 g (67.0 mmol) |

| Base | Pyridine | Sodium hydroxide |

| Amount of Base | 12 ml | 3.65 g (91.3 mmol) |

| Solvent | Pyridine | THF/Water (140 mL / 20 mL) |

| Reaction Temperature | 0°C | 0°C |

| Reaction Time | 20 hours | 3 hours |

| Product Yield | 99 g (quantitative) | 19.23 g (99%) |

| Product Appearance | Yellow oil | Colourless oil |

Reaction Mechanism

The synthesis of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The alcohol (2-methoxyethanol) acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The chloride ion is displaced, and a proton is subsequently removed by the base (e.g., pyridine) to form the final product. The tosylate group is an excellent leaving group due to the resonance stabilization of the negative charge on the sulfonate anion.[3]

Below is a DOT script representation of the logical relationship in the SN2 mechanism.

References

An In-depth Technical Guide to the Applications of 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl 4-methylbenzenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile organic reagent with significant applications in synthetic chemistry, particularly in the fields of pharmaceuticals and polymer science. Its utility stems from the presence of a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions, and the methoxyethyl moiety, which can be incorporated into target molecules to modify their properties. This guide provides a detailed overview of its primary applications, supported by experimental data and protocols.

Core Applications

The principal applications of this compound are centered around its function as an alkylating agent. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly susceptible to nucleophilic attack, facilitating the introduction of the 2-methoxyethyl group into a variety of substrates.

Alkylation of Heterocycles in Drug Synthesis

A prominent application of this compound is in the N-alkylation of heterocyclic compounds, a crucial step in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of the 2-ethoxyethyl group, a close analog, is a key step in the synthesis of the second-generation antihistamine, bilastine.[1] While the provided search results detail the use of the ethoxy analog, the reactivity is directly comparable.

This protocol is adapted from the synthesis of a bilastine intermediate, demonstrating the alkylation of a benzimidazole nitrogen.[2]

Reaction:

Figure 1: N-Alkylation of a Benzimidazole Derivative.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol | 273.36 | 1.6 | 5.1 |

| 2-Ethoxyethyl 4-methylbenzenesulfonate | 244.30 | 2.4 | 9.7 |

| Potassium Hydroxide (KOH) | 56.11 | 0.71 | 13 |

| Dimethylformamide (DMF) | - | 10 mL | - |

Procedure:

-

A solution of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol (1.6 g, 5.1 mmol) in 10 mL of DMF is prepared in a reaction vessel.

-

To this solution, 2-ethoxyethyl 4-methylbenzenesulfonate (2.4 g, 9.7 mmol) and potassium hydroxide (0.71 g, 13 mmol) are added.

-

The reaction mixture is heated to 40-45°C and stirred for 5-6 hours.

-

After the reaction is complete, 15 mL of water is added to the mixture.

-

The product is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulphate and the solvent is evaporated under vacuum.

-

The resulting crude product is purified by flash chromatography (DCM/MeOH 95:5) to yield the final product.

Results:

| Product | Yield (g) | Yield (%) | Appearance |

| 2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol | 1.0 | 61.9 | Yellow oil |

Initiator in Cationic Ring-Opening Polymerization (CROP)

Alkyl tosylates, such as this compound, are utilized as initiators in the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The methoxyethyl group from the initiator becomes the α-end group of the resulting polymer chain. This method is particularly valuable for creating advanced polymer architectures like block and star-shaped polymers.

While specific experimental protocols for this compound as a CROP initiator were not found in the provided search results, the general mechanism is well-established. The initiation step involves the nucleophilic attack of the 2-oxazoline monomer on the electrophilic carbon of the initiator.

Figure 2: CROP of 2-Oxazolines Initiated by an Alkyl Tosylate.

Protecting Group for Hydroxyl Functionalities

The 2-methoxyethyl group can be used as a protecting group for alcohols. While less common than other methods, this compound can be used to introduce this protecting group, forming an acetal that is stable under a range of reaction conditions. The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.

Synthesis of this compound

The reagent itself is typically synthesized via the esterification of 2-methoxyethanol with p-toluenesulfonyl chloride.

Reaction:

Figure 3: Synthesis of 2-Methoxyethyl Tosylate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) |

| 2-Methoxyethanol | 76.09 | 38 |

| p-Toluenesulfonyl chloride | 190.65 | 95.3 |

| Pyridine | 79.1 | 12 mL |

| Methylene chloride | - | As needed |

| Concentrated Hydrochloric acid | - | 200 mL |

| Saturated Sodium Chloride solution | - | As needed |

| Magnesium sulfate | - | As needed |

Procedure:

-

A solution of 38 g of 2-methoxyethanol in 12 mL of pyridine is cooled to 0°C.

-

p-Toluenesulfonyl chloride (95.3 g) is added portionwise over two hours at 0°C.

-

The reaction mixture is stirred for 20 hours.

-

The mixture is then poured into 200 mL of concentrated hydrochloric acid and 1 liter of ice cubes.

-

The product is extracted with methylene chloride.

-

The organic phase is washed successively with methylene chloride, water, and a saturated sodium chloride solution.

-

The organic phase is dried over magnesium sulfate and the solvent is removed to yield the product.

Results:

| Product | Yield (g) | Appearance |

| 2-Methoxyethyl tosylate | 99 | Yellow oil |

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as an efficient alkylating agent for the introduction of the 2-methoxyethyl group. Its application in the synthesis of pharmaceutical intermediates, such as those for bilastine, highlights its importance in drug development. Furthermore, its role as a potential initiator in cationic ring-opening polymerization opens avenues for the creation of novel polymeric materials. The straightforward synthesis of this reagent adds to its appeal for both academic and industrial research.

References

A Technical Guide to the Safety Profile of 2-Methoxyethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxyethyl p-toluenesulfonate (CAS No. 17178-10-8) is a versatile alkylating agent and chemical intermediate used in diverse applications, including the synthesis of pharmaceuticals, dyes, and surfactants.[1][2] While valuable in organic synthesis, its safe handling is predicated on a thorough understanding of its chemical properties and toxicological profile. This guide provides an in-depth overview of its hazards, exposure control measures, and emergency procedures. It summarizes key safety data in accordance with the Globally Harmonized System (GHS), outlines standard experimental protocols for hazard assessment, and presents logical workflows for safe laboratory practices.

Chemical and Physical Properties

2-Methoxyethyl p-toluenesulfonate is a colorless to almost colorless clear liquid.[3][4][5] A comprehensive summary of its key physical and chemical properties is presented below, providing essential data for handling and storage considerations.

| Property | Value | Source(s) |

| CAS Number | 17178-10-8 | [1][3][4][6] |

| Molecular Formula | C₁₀H₁₄O₄S | [1][3][4][7] |

| Molecular Weight | 230.28 g/mol | [1][3][4][7] |

| Appearance | Colorless to almost colorless clear liquid | [3][4][5] |

| Melting Point | 10 °C | [1] |

| Boiling Point | 141 °C @ 0.2 mmHg | [1][4] |

| Density | 1.21 g/cm³ | [1] |

| Flash Point | 161.8 °C | [1] |

| Refractive Index | 1.5100 - 1.5120 | [1][4] |

| Vapor Pressure | 0.000135 mmHg @ 25°C | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methoxyethyl p-toluenesulfonate is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicological Profile

The primary routes of occupational exposure are inhalation, ingestion, and direct contact with skin and eyes.[6]

-

Acute Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6][8]

-

Skin Contact: Causes skin irritation, characterized by redness and discomfort.[6][8]

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[6][8]

-

Ingestion: Harmful if swallowed and may cause irritation of the gastrointestinal tract.[6][8]

-

-

Chronic Effects: Information on the long-term effects of exposure is limited. No data was available to classify the substance as a carcinogen or mutagen.[6]

Emergency and First-Aid Procedures

Prompt and appropriate action is critical in the event of accidental exposure. The following diagram outlines the recommended first-aid workflow.

Safe Handling and Personal Protection

Adherence to strict laboratory protocols is essential to minimize exposure risk. This includes the use of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9] Eyewash stations and safety showers must be readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133.[6][10]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and an apron.[6]

-

Respiratory Protection: Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH/MSHA-approved respirator.[6]

The following diagram illustrates a standard workflow for handling the chemical in a laboratory setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. scbt.com [scbt.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

A Comprehensive Technical Review of 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl 4-methylbenzenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile chemical intermediate with significant applications in organic synthesis. This document provides an in-depth review of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation are presented, alongside a summary of its key physical and spectroscopic data. Furthermore, this guide illustrates the primary reaction mechanism associated with this compound, highlighting its utility as an alkylating agent.

Chemical Properties and Applications

This compound is an organic compound classified as a sulfonate ester. Its structure features a 2-methoxyethyl group attached to a tosylate group, which is an excellent leaving group. This structural characteristic makes it a highly effective reagent for introducing the 2-methoxyethyl moiety into various molecules through nucleophilic substitution reactions.[1][2][3]

Its primary application lies in its role as an alkylating agent in specialized organic synthesis.[1] The tosylate group is readily displaced by a wide range of nucleophiles, including amines, azides, and thiocyanates, facilitating the formation of new carbon-nucleophile bonds.[1] This reactivity is particularly valuable in the synthesis of more complex chemical architectures.[1] For instance, it has been used in the preparation of novel benzimidazole derivatives investigated for their potential as antihistamine agents.[1] Beyond medicinal chemistry, it serves as a building block in the development of agrochemicals and materials science.[1]

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and its ethoxy analogue for comparison.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Ethoxyethyl 4-methylbenzenesulfonate |

| Molecular Formula | C₁₀H₁₄O₄S[2][4][5][6] | C₁₁H₁₆O₄S[7][8][9][10] |

| Molecular Weight | 230.28 g/mol [2][3][4] | 244.31 g/mol [8][9] |

| Appearance | Colorless to yellow liquid[11][12] | Colorless to pale yellow liquid[7][9] |

| Boiling Point | ~344 °C[3] | 107 °C @ 0.075 Torr[8][9] |

| Melting Point | 10 °C[3] | Liquid at room temperature[10] |

| Purity | ≥97.0%[11] | NLT 97%[9] |

Table 2: Spectroscopic Data for 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate (a related compound with a longer ether chain)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | 2.42 | s | - | CH₃ (tosyl) |

| 3.35 | s | - | OCH₃ | |

| 3.50 | t | - | CH₂ | |

| 3.59 | q | - | CH₂ (multiple) | |

| 3.67 | t | - | CH₂ | |

| 4.14 | t | - | CH₂-O-Tosyl | |

| 7.32 | d | - | Aromatic CH | |

| 7.78 | d | - | Aromatic CH |

Data sourced from a representative synthesis of a similar compound, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate.[13]

Experimental Protocols

Synthesis of this compound

Method 1: From 2-methoxyethanol and p-toluenesulfonyl chloride

This procedure details the synthesis of 2-methoxyethyl tosylate from commercially available starting materials.[12]

-

Materials:

-

2-methoxyethanol (38 g)

-

Pyridine (12 ml)

-

p-toluenesulfonyl chloride (95.3 g)

-

Concentrated hydrochloric acid (200 ml)

-

Ice

-

Methylene chloride

-

Water

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

-

Procedure:

-

A solution of 38 g of 2-methoxyethanol in 12 ml of pyridine is prepared.

-

The solution is cooled to 0°C.

-

95.3 g of p-toluenesulfonyl chloride is added portionwise over two hours at 0°C.[12]

-

The reaction mixture is stirred for 20 hours.[12]

-

The mixture is then poured into a mixture of 200 ml of concentrated hydrochloric acid and 1 liter of ice cubes.[12]

-

The product is extracted with methylene chloride.

-

The organic layer is washed successively with methylene chloride, water, and a saturated sodium chloride solution.[12]

-

The organic phase is dried over magnesium sulfate.[12]

-

The solvent is removed under reduced pressure to yield the product as a yellow oil (99 g).[12]

-

Reaction Mechanisms and Workflows

Synthesis Workflow

The synthesis of this compound follows a straightforward esterification reaction. The workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Nucleophilic Substitution (Sₙ2) Reaction Mechanism

The primary reactivity of this compound is as an electrophile in Sₙ2 reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion. This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.[1]

Caption: Generalized Sₙ2 reaction mechanism involving a nucleophile (Nu:) and this compound.

References

- 1. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

- 2. This compound | 17178-10-8 | Benchchem [benchchem.com]

- 3. Buy this compound | 17178-10-8 [smolecule.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate at Affordable Price, Molecular Formula C11H16O4S [nigamfinechem.co.in]

- 8. 2-ETHOXYETHYL P-TOLUENESULFONATE | 17178-11-9 [chemicalbook.com]

- 9. reignpharma.com [reignpharma.com]

- 10. 2-Ethoxyethyl 4-Methylbenzenesulfonate - 98% Purity, Colorless to Pale Yellow Liquid | Low Viscosity, Mild Characteristic Odor, pH Neutral to Slightly Acidic at 2200.00 INR in Ankleshwar | Nigam Pharmachem Industries [tradeindia.com]

- 11. This compound - 嘉興市吉拉特化学工業有限公司 [jlightchem.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Drug Intermediates Using 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl 4-methylbenzenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile and efficient alkylating agent for the introduction of the 2-methoxyethyl group into a variety of organic molecules. This functional group is of significant interest in medicinal chemistry as it can enhance the pharmacokinetic properties of drug candidates, such as solubility and lipophilicity. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions.[1] This application note provides detailed protocols for the synthesis of key drug intermediates using this compound, highlighting its utility in the synthesis of precursors for drugs such as β-blockers and antihistamines.

Synthesis of this compound

The reagent itself can be synthesized via the tosylation of 2-methoxyethanol. A general laboratory procedure is as follows:

To a solution of 38 g of 2-methoxyethanol in 12 ml of pyridine, 95.3 g of p-toluenesulfonyl chloride is added portionwise at 0°C over two hours. The reaction mixture is stirred for 20 hours, then poured into 200 ml of concentrated hydrochloric acid and 1 liter of ice. The product is extracted with methylene chloride, washed successively with water and a saturated sodium chloride solution. The organic phase is then dried over magnesium sulfate and concentrated to yield 2-methoxyethyl tosylate as a yellow oil.

Application 1: Synthesis of 4-(2-Methoxyethyl)phenol - A Key Intermediate for Metoprolol

4-(2-Methoxyethyl)phenol is a crucial intermediate in the synthesis of Metoprolol, a widely used β-blocker for the treatment of cardiovascular diseases.[1][2] The following protocol details the O-alkylation of a suitable precursor using this compound via a Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol

Materials:

-

4-Hydroxyphenethyl alcohol

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenethyl alcohol (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Alkylation: Cool the reaction mixture back to 0°C.

-

Add this compound (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-methoxyethyl)phenol.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Hydroxyphenethyl alcohol | 138.16 | 1.0 |

| This compound | 230.28 | 1.05 |

| Sodium Hydride (60% dispersion) | 24.00 | 1.1 |

Typical yields for this type of Williamson ether synthesis are in the range of 70-90%, depending on the purity of the starting materials and the reaction conditions.

Synthesis Workflow

Caption: Workflow for the synthesis of 4-(2-Methoxyethyl)phenol.

Application 2: N-Alkylation of Benzimidazoles - A Key Step in the Synthesis of Antihistamines

The N-alkylation of a benzimidazole core is a critical step in the synthesis of various pharmaceuticals, including the second-generation antihistamine Bilastine.[3][4] this compound can be effectively employed for this transformation.

Experimental Protocol: N-Alkylation of 2-Substituted Benzimidazole

Materials:

-

2-Substituted benzimidazole (e.g., 2-chlorobenzimidazole)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 2-substituted benzimidazole (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Alkylation: Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the N-(2-methoxyethyl)-2-substituted benzimidazole.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Chlorobenzimidazole | 152.58 | 1.0 |

| This compound | 230.28 | 1.1 |

| Potassium Carbonate | 138.21 | 2.0 |

Yields for N-alkylation of benzimidazoles using tosylates are generally good, often exceeding 80%.

Logical Relationship of the N-Alkylation Reaction

Caption: Key components and conditions for N-alkylation.

Conclusion

This compound is a highly effective reagent for the introduction of the 2-methoxyethyl moiety in the synthesis of pharmaceutical intermediates. The protocols provided for the O-alkylation of a phenolic precursor to a Metoprolol intermediate and the N-alkylation of a benzimidazole derivative demonstrate its utility in forming key C-O and C-N bonds. The mild reaction conditions, good yields, and the stability of the reagent make it a valuable tool for researchers and professionals in drug discovery and development.

References

Application Notes and Protocols for 2-Methoxyethyl 4-methylbenzenesulfonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl 4-methylbenzenesulfonate, also known as 2-methoxyethyl tosylate, is a versatile and efficient alkylating agent employed in a variety of organic synthesis applications. Its utility stems from the presence of the tosylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions.[1] This allows for the introduction of the 2-methoxyethyl moiety onto a wide range of nucleophiles, a common strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The methoxyethyl group can influence the solubility and reactivity of the resulting molecule.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as an alkylating agent.

Mechanism of Action

The primary mechanism for alkylation with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The tosylate anion (p-toluenesulfonate) is a highly stabilized, and therefore excellent, leaving group due to resonance delocalization of the negative charge. This renders the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds with an inversion of stereochemistry if the carbon center is chiral.[2][3]

Caption: SN2 mechanism of alkylation using this compound.

Applications in Drug Development

A significant application of tosylate-based alkylating agents is in the synthesis of pharmaceutical compounds. For instance, the structurally similar 2-ethoxyethyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of Bilastine, a non-sedating antihistamine.[4] These alkylating agents are used to introduce the alkoxyethyl side chain onto a nitrogen-containing heterocyclic core, a common structural motif in many drugs.[5]

Experimental Protocols

The following protocols are representative examples of N-alkylation and O-alkylation reactions using 2-alkoxyethyl 4-methylbenzenesulfonates. These can be adapted for this compound.

Protocol 1: N-Alkylation of a Piperidine-Substituted Benzimidazole

This protocol is adapted from the synthesis of a precursor to antihistaminic agents and demonstrates the N-alkylation of a secondary amine within a complex molecule.[5]

Reaction Scheme:

Caption: General scheme for N-alkylation of a piperidine-substituted benzimidazole.

Materials:

-

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol

-

This compound

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol (1.0 eq.) in DMF, add this compound (1.9 eq.) and powdered KOH (2.5 eq.).

-

Heat the reaction mixture to 40-45°C with stirring for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous mixture with dichloromethane (3x volume of water).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: General O-Alkylation of Phenols

This is a general procedure for the O-alkylation of phenols, which are common nucleophiles in organic synthesis.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetone or Acetonitrile

-

Water (H₂O)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the phenol (1.0 eq.) in acetone or acetonitrile, add finely powdered anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters for alkylation reactions using alkoxyethyl tosylates.

| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol | 2-Ethoxyethyl 4-methylbenzenesulfonate | KOH | DMF | 40-45 | 5-6 | Not specified | [5] |

| 2-Thiophenethanol | p-Toluenesulfonyl chloride | KOH/Triethylamine | Dichloromethane | Room Temp | 2 | 96 | CN103360363A |

| p-Acetamidophenol | Dimethyl sulfite | K₂CO₃ | None | 70 | 6 | 73 | US4453004A |

Note: The table includes data from analogous reactions to provide a general framework for expected conditions and outcomes.

Experimental Workflow

The following diagram illustrates a typical workflow for an alkylation reaction using this compound followed by product isolation and purification.

Caption: General workflow for alkylation, work-up, and purification.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride CAS#: 1841081-72-8 [m.chemicalbook.com]

- 5. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]

Application Notes and Protocols for Protecting Group Chemistry with 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxyethyl 4-methylbenzenesulfonate as a protecting group reagent in organic synthesis. Detailed protocols for the protection of alcohols and amines, as well as for the subsequent deprotection, are presented. This document is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering practical guidance for the application of this versatile reagent.

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired chemical transformations with high yield and selectivity. The 2-methoxyethyl (MEM) group is a widely employed protective moiety for hydroxyl and amino functionalities due to its stability under a range of reaction conditions and its facile cleavage under specific acidic or Lewis acidic conditions. This compound serves as an effective reagent for the introduction of the MEM group, offering an alternative to the more commonly used 2-methoxyethoxymethyl chloride (MEM-Cl). The tosylate leaving group in this compound facilitates nucleophilic substitution reactions with alcohols and amines to form the corresponding MEM-protected compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of the protecting group reagent and its application in protection and deprotection reactions.

Table 1: Synthesis of this compound

| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methoxyethanol, p-Toluenesulfonyl chloride | Pyridine | - | 0 | 20 | ~87 |

Table 2: Protection of Alcohols with this compound (General Conditions)

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | Sodium Hydride (NaH) | DMF | Room Temp. | 4-12 | High |

| Secondary Alcohol | Sodium Hydride (NaH) | DMF | Room Temp. - 50 | 12-24 | Moderate to High |

| Phenol | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 6-18 | High |

Table 3: Deprotection of 2-Methoxyethyl (MEM) Ethers (General Conditions)

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| MEM-protected Alcohol | Dilute HCl | THF/H₂O | Room Temp. | 2-6 | High |

| MEM-protected Phenol | Lewis Acid (e.g., ZnBr₂) | CH₂Cl₂ | Room Temp. | 1-4 | High |

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the preparation of the title reagent from commercially available starting materials.

Materials:

-

2-Methoxyethanol (38 g)

-

p-Toluenesulfonyl chloride (95.3 g)

-

Pyridine (12 mL)

-

Concentrated Hydrochloric Acid

-

Methylene Chloride

-

Water

-

Saturated Sodium Chloride Solution

-

Magnesium Sulfate

Procedure:

-

To a solution of 2-methoxyethanol in pyridine, add p-toluenesulfonyl chloride portionwise over two hours at 0°C.

-

Stir the reaction mixture for 20 hours at 0°C.

-

Pour the reaction mixture into a mixture of concentrated hydrochloric acid and ice.

-

Extract the aqueous mixture with methylene chloride.

-

Wash the combined organic layers successively with methylene chloride, water, and a saturated sodium chloride solution.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil (yield: 99 g).

Protocol 2: Protection of a Primary Alcohol with this compound

This protocol outlines a general procedure for the protection of a primary alcohol using the title reagent.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of the primary alcohol in anhydrous DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0°C and add a solution of this compound in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-methoxyethyl protected alcohol.

Protocol 3: Deprotection of a 2-Methoxyethyl (MEM) Protected Alcohol

This protocol describes a general method for the cleavage of a MEM ether using acidic conditions.

Materials:

-

MEM-protected alcohol (1.0 eq)

-

Hydrochloric acid (1 M aqueous solution)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the MEM-protected alcohol in a mixture of THF and 1 M hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizations

Caption: General workflow for the protection of alcohols or amines.

Caption: General workflow for the deprotection of MEM-protected substrates.

Caption: Reaction mechanism for the protection of an alcohol.

Application Notes and Protocols for the Alkylation of Phenols with 2-Methoxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The use of 2-Methoxyethyl 4-methylbenzenesulfonate as an alkylating agent allows for the introduction of a 2-methoxyethyl group onto a phenolic oxygen. This group can modify the parent molecule's polarity, solubility, and metabolic stability, making it a valuable tool in drug design and development. The reaction typically proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide ion and the alkyl tosylate. This document provides detailed application notes and experimental protocols for this transformation.

Reaction Mechanism and Considerations

The alkylation of phenols with this compound follows the Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of the phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of the 2-methoxyethyl group, displacing the tosylate leaving group in an SN2 reaction to yield the desired aryl 2-methoxyethyl ether.[1][2]

Key Considerations:

-

Choice of Base: The selection of the base is critical for efficient deprotonation of the phenol. Stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are milder and can be advantageous for sensitive substrates.[2]

-

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation of the phenoxide salt and do not interfere with the SN2 reaction.[3]

-

Reaction Temperature: The reaction temperature can influence the reaction rate and the potential for side reactions. While some reactions proceed efficiently at room temperature, heating is often employed to drive the reaction to completion, especially with less reactive phenols or weaker bases.[2]

-

O- vs. C-Alkylation: A potential side reaction is the C-alkylation of the aromatic ring. Generally, O-alkylation is favored under kinetic control (aprotic polar solvents, moderate temperatures). Protic solvents can favor C-alkylation by solvating the phenoxide oxygen.

Data Presentation

The following table summarizes representative reaction conditions and yields for the alkylation of various substituted phenols with this compound, based on typical Williamson ether synthesis protocols.

| Phenol Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ (1.5) | DMF | 80 | 6 | ~90 |

| 4-Nitrophenol | K₂CO₃ (1.5) | Acetonitrile | Reflux | 4 | >95 |

| 4-Methoxyphenol | NaH (1.2) | THF | rt to 50 | 12 | ~92 |

| 4-Cyanophenol | K₂CO₃ (2.0) | DMF | 100 | 8 | ~85 |

| 2,4-Dichlorophenol | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | ~88 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from the synthesis of similar tosylates.

Materials:

-

2-Methoxyethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-methoxyethanol (1.0 eq.) in dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq.) to the solution.

-

Add pyridine (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Wash the reaction mixture sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as an oil. The product can be used directly or purified by column chromatography if necessary.

Protocol 2: General Procedure for the Alkylation of Phenols with this compound (using K₂CO₃)

Materials:

-

Substituted phenol

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Add anhydrous DMF to the flask to create a suspension (concentration of phenol is typically 0.1-0.5 M).

-

Add this compound (1.1-1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Alternative Procedure for the Alkylation of Phenols (using NaH)

Materials:

-

Substituted phenol

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or DMF

-

Ethyl acetate

-

Water

-

Brine